molecular formula C10H15NO4 B051416 Tert-Butyl 2,4-dioxopiperidine-1-carboxylate CAS No. 845267-78-9

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

Cat. No.: B051416
CAS No.: 845267-78-9
M. Wt: 213.23 g/mol
InChI Key: SLCAHLSQXDNQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is an organic compound with the molecular formula C10H15NO4. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate involves its reactivity with various molecular targets. It can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,4-dione: Shares a similar core structure but lacks the tert-butyl group.

    Methyl 2,4-dioxopiperidine-3-carboxylate: Similar skeleton with a methyl ester group instead of tert-butyl.

    5-Ethylpiperidine-2,4-dione: Contains an ethyl group instead of tert-butyl.

Uniqueness

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is unique due to its tert-butyl group, which imparts increased stability and reactivity. This makes it a preferred intermediate in various synthetic pathways, offering advantages in terms of yield and selectivity .

Properties

IUPAC Name

tert-butyl 2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCAHLSQXDNQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635844
Record name tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845267-78-9
Record name tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl]carbamate (8.3 g, 26.3 mmol) in EtOAc (130 mL) was heated at reflux for 4 h. The solution was concentrated to afford the title compound which was used without further purification. LRMS (ESI) m/z 214.2 [(M+H)+; calcd for C10H15NO4: 214].
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of [3-(2,2-dimethyl-4,6-dioxo-[1,3]dioxin-5-ylidene)-3-hydroxy-propyl]-carbamic acid tert-butyl ester (9.2 g, 29.2 mmol) obtained from Example 41 in 180 ml of dioxane was heated to reflux for 2 hours. The mixture was evaporated under reduced pressure to give the crude product 2,4-dioxo-piperidine-1-carboxylic acid tert-butyl ester (6.4 g) as a yellow oil which was used as such.

Synthesis routes and methods III

Procedure details

Tert-butyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropylcarbamate (I-59b: 50 g, 158.57 mmol) was dissolved in ethyl acetate (500 mL) at room temperature under nitrogen atmosphere and the resulting reaction mass was heated at 105° C. for 20 hours. The reaction was monitored by TLC (10% methanol in DCM). The reaction mass was cooled to room temperature and concentrated under reduced pressure to afford the crude product. Purification by ether-wash afforded 28 g of the product (83% yield).
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Reactant of Route 4
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Reactant of Route 5
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Reactant of Route 6
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Customer
Q & A

Q1: What makes tert-butyl 2,4-dioxopiperidine-1-carboxylate valuable in organic synthesis?

A1: this compound is particularly useful for constructing fused heterocyclic systems containing a [, ]-naphthyridine core. [1, 2, 4, 5, 7] This core structure is found in various bioactive molecules, making these synthetic routes valuable for medicinal chemistry research.

Q2: Can you describe a typical reaction involving this compound in heterocycle synthesis?

A2: A common reaction involves a three-component condensation. [1, 4, 5] this compound reacts with an aromatic aldehyde and an amine, such as 1H-benzo[d][1,2,3]triazol-5-amine [1] or quinolin-6-amine, [4] in refluxing ethanol. This often proceeds under catalyst-free conditions, simplifying the process. The reaction yields fused tetracyclic heterocycles, expanding the diversity of accessible structures.

Q3: What is significant about the regioselective γ-alkylation of this compound?

A3: The ability to selectively alkylate the γ-position of this compound is crucial for introducing further diversity and functionality to the molecule. [2, 6] This reaction typically uses various electrophiles and has been shown to be influenced by the lithium counter-ion. [2] This selectivity is key to building complex structures with control over the final compound's properties.

Q4: Are there any reported catalyst-free applications of this compound in synthesis?

A4: Yes, several studies highlight the use of this compound in catalyst-free reactions. For instance, it enables the synthesis of pyridophenanthroline derivatives directly from aromatic aldehydes and quinoline amines in refluxing ethanol. [4] Similarly, it participates in the preparation of naphtho[1,6]naphthyridine derivatives under equally mild conditions. [7] This catalyst-free nature is advantageous for simplifying synthetic procedures and potentially reducing unwanted byproducts.

Q5: What are the broader implications of research involving this compound?

A5: The research utilizing this compound contributes significantly to the field of heterocyclic chemistry. [3, 5, 8] It provides efficient routes to valuable scaffolds, particularly those containing [, ]-naphthyridine. These developments could pave the way for discovering new pharmaceuticals or agrochemicals with improved properties. Further exploration of its reactivity and application in diverse synthetic strategies holds promise for future advancements in medicinal and materials chemistry.

  1. Combinatorial synthesis of fused tetracyclic heterocycles containing [, ]naphthyridine derivatives under catalyst free conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.